苯胺,2-甲基-N-亚磺酰基-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

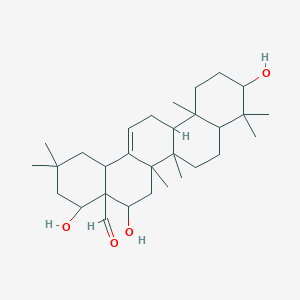

Benzenamine derivatives, particularly those modified with sulfinyl groups, have been the subject of various studies due to their interesting chemical properties and potential applications in organic synthesis. The sulfinyl group, when attached to the benzenamine moiety, can significantly alter the molecule's reactivity and electronic properties, making it a valuable functional group in the field of chemistry .

Synthesis Analysis

The electrochemical synthesis of 1-N-phenyl-4-(sulfonyl)benzene-1,2-diamine derivatives has been demonstrated as a mild and regioselective protocol. This process involves the anodic oxidation of 2-aminodiphenylamine in the presence of sulfinic acids, using water and ethanol as solvents and a carbon rod as the anode. This method avoids the use of toxic reagents and provides high yields of the desired products . Additionally, the use of a bidentate 2-methylsulfinyl isobutyramide directing group has been developed for benzylamine derivatives, facilitating ortho-C-H arylation and iodination with good to excellent yields .

Molecular Structure Analysis

The molecular structure of N-sulfinyl-benzenamine derivatives has been extensively studied. X-ray crystallography has revealed that these compounds can exhibit a planar structure with a syn configuration of the OSN-R group. However, the presence of bulky substituents in the ortho position can lead to a non-planar conformation, as observed in N-sulfinyl-2,6-diethyl benzenamine, where the OSN group is rotated significantly from the plane of the benzene ring . Spectroscopic studies have further confirmed the planar Z configuration of the ground state of N-sulfinyl-benzenamine .

Chemical Reactions Analysis

The presence of the sulfinyl group in benzenamine derivatives introduces an ambident effect, which allows for the introduction of two carbon substituents to the phenol rings. This has been exploited in the convergent synthesis of benzofuran neolignans, where the sulfinyl group serves as a versatile functional group for carbon-carbon bond-forming reactions, such as aromatic Pummerer-type reactions and ligand exchange reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-sulfinyl-benzenamine derivatives are influenced by the presence of the sulfinyl group. The crystal structure of 4-(4-aminophenylsulfonyl)benzenamine shows that molecules are linked into polymers by various hydrogen bonds, and the molecular packing is stabilized by these interactions . Hindered planar conformations are prevalent in ortho disubstituted N-sulfinyl-benzenamines, and spectroscopic analysis indicates that the NSO chromophore plays a significant role in the molecule's electronic transitions . These properties are essential for understanding the reactivity and potential applications of these compounds in organic synthesis.

科学研究应用

湿法冶金中的金属硫化物沉淀

金属硫化物沉淀是湿法冶金中的关键过程,影响金属回收和环境保护。该研究强调了整合基础和应用研究以提高金属硫化物沉淀效率和了解其机制的必要性,对废水处理和工业过程有影响 (Lewis, 2010)。

药物化合物中的硫化学

含硫 (SVI) 基序,如磺酰或磺酰胺基团,表现出多种药理特性。有超过 150 种 FDA 批准的硫基药物可用于治疗多种疾病。开发新的、毒性较低、活性高的磺酰胺类似物仍然是一个热门的研究课题,突出了硫在药物发现中的重要性 (Zhao 等,2018)。

单萜的抗菌应用

对伞花烃,一种与苯化合物相关的单萜,表现出显着的抗菌作用。由于迫切需要新的抗菌物质来应对全球健康挑战和抗菌素耐药性,这一特性已得到广泛研究。对伞花烃的功效突出苯衍生物在开发新的抗菌剂中的潜力 (Marchese 等,2017)。

铜硫化物纳米粒子在生物医学中的应用

铜硫化物纳米粒子由于其独特的特性,在生物医学应用中引起了越来越多的兴趣,包括传感器、癌症治疗和药物递送。该综述强调了这些纳米粒子在各种体外和体内应用中的潜力,强调了材料科学在推进医疗保健技术中的重要性 (Goel 等,2014)。

苯并噻唑在治疗学中的应用

苯并噻唑衍生物表现出广泛的生物活性,包括抗菌、镇痛、抗炎和抗糖尿病特性。这种多功能性使苯并噻唑及其衍生物,包括与苯胺化合物相关的衍生物,在药物研究和药物开发中具有价值 (Kamal 等,2015)。

属性

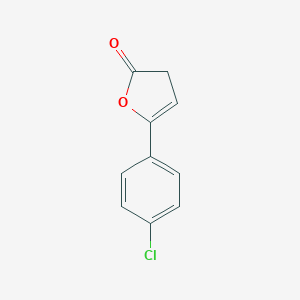

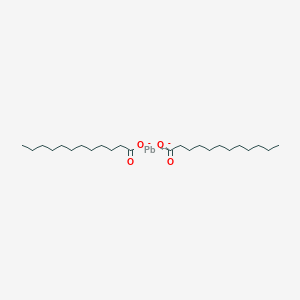

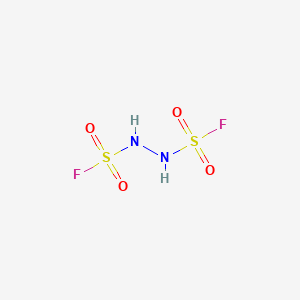

IUPAC Name |

1-methyl-2-(sulfinylamino)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NOS/c1-6-4-2-3-5-7(6)8-10-9/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYPGFEPVLMKJKM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N=S=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10164884 |

Source

|

| Record name | Benzenamine, 2-methyl-N-sulfinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10164884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15182-74-8 |

Source

|

| Record name | 2-Methyl-N-sulfinylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15182-74-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 2-methyl-N-sulfinyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015182748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 2-methyl-N-sulfinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10164884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。